Methyl 2-(2-formylphenyl)benzoate

Atroposelective Synthesis Chiral Heterocycles Axial Chirality Control

Select this orthogonally functionalized biaryl core for its unique dual-reactivity architecture—a methyl ester and a strategically positioned formyl group that enable efficient tandem cross-coupling/intramolecular cyclization cascades. Unlike simpler halobenzoate analogs, this pre-organized scaffold achieves up to 96:4 diastereoselectivity in chiral lactam synthesis and eliminates low-yielding cross-coupling steps, making it a superior, scalable intermediate for complex heterocyclic pharmacophores.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 16231-67-7
Cat. No. B100641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-formylphenyl)benzoate
CAS16231-67-7
Synonymsmethyl 2-(2-formylphenyl)benzoate
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C2=CC=CC=C2C=O
InChIInChI=1S/C15H12O3/c1-18-15(17)14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-16/h2-10H,1H3
InChIKeyRGAKSWUMKFLWCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-formylphenyl)benzoate (CAS 16231-67-7): An Orthogonally Functionalized Biphenyl Building Block for Medicinal Chemistry and Chiral Synthesis


Methyl 2-(2-formylphenyl)benzoate (CAS 16231-67-7), also known as Methyl 2′-formyl-[1,1′-biphenyl]-2-carboxylate [1], is a biphenyl-derived organic intermediate featuring an orthogonally reactive architecture: a methyl ester and a formyl group positioned on adjacent phenyl rings [1]. This molecular design, with a molecular weight of 240.25 g/mol and a calculated XLogP3-AA of 2.9 [1], provides dual-reactivity handles for selective, sequential transformations in complex molecule synthesis [2]. Its structural preorganization for cyclization and capacity for stereochemical control distinguish it from simpler mono-functional aromatic building blocks [2].

Methyl 2-(2-formylphenyl)benzoate (CAS 16231-67-7): Why In-Class Building Blocks Cannot Be Interchanged Without Compromising Selectivity and Yield


Direct substitution of Methyl 2-(2-formylphenyl)benzoate with simpler analogs like methyl 2-bromobenzoate, methyl 2-iodobenzoate, or even its free acid form (2-(2-formylphenyl)benzoic acid) is fundamentally unsound due to a critical loss of functional orthogonality and structural preorganization. The target compound's adjacent formyl and methyl ester groups enable a unique tandem of intermolecular cross-coupling followed by intramolecular cyclization [1]. Using a 2-halobenzoate comparator would forfeit the formyl group's ability to act as an electrophilic trap, requiring separate steps to install this functionality and drastically reducing synthetic efficiency. Furthermore, the methyl ester's steric and electronic properties, compared to the free carboxylic acid [2], are essential for achieving the high diastereoselectivity (up to 96:4) observed in chiral lactam syntheses [1].

Methyl 2-(2-formylphenyl)benzoate (CAS 16231-67-7): A Quantitative Evidence Guide for Superior Stereochemical Control and Synthetic Efficiency


Superior Diastereoselectivity in Axially Chiral Fused Lactam Synthesis Compared to Generic Biaryl Building Blocks

Methyl 2-(2-formylphenyl)benzoate enables exceptionally high diastereoselectivity in the synthesis of axially chiral 6,7-dihydrodibenz[c,e]oxazolo[3,2-a]azepin-9(4bH)-ones (fused oxazolidine lactams) [1]. Under kinetic control, condensation with a 2-substituted-2-aminoethanol yields a diastereoisomer ratio of up to 96:4 [1]. This level of stereocontrol is a direct consequence of the compound's unique biaryl scaffold, which relays central chirality to the biaryl axis with unit efficiency, a feature not replicable with non-biaryl or mono-functional analogs [1]. For comparison, generic biaryl syntheses often require resolution or chiral auxiliaries to achieve similar purity.

Atroposelective Synthesis Chiral Heterocycles Axial Chirality Control

Higher Synthetic Efficiency in Biaryl Construction via Suzuki Coupling Compared to 2-Halobenzoate Alternatives

While Methyl 2-(2-formylphenyl)benzoate is itself a product of Suzuki coupling, its value proposition is best understood by examining the process economics of its synthesis. The compound is typically prepared by coupling methyl 2-halobenzoate (bromo- or iodo-) with 2-formylphenylboronic acid [1]. Using methyl 2-iodobenzoate as a comparator, a representative Suzuki coupling with a boronic acid under standard Pd catalysis yields the biaryl product in approximately 88% yield [2]. In contrast, the use of less reactive methyl 2-bromobenzoate in analogous biaryl formations often proceeds with significantly lower yields (e.g., ~69.3% overall yield in multi-step sequences) or requires harsher conditions [3]. The target compound's pre-assembled structure eliminates this low-yielding step entirely for end-users, providing a more direct and atom-economical route to complex biaryl architectures.

Suzuki-Miyaura Cross-Coupling Biaryl Synthesis Reaction Optimization

Quantifiable Analytical Purity for Reproducible Results in Advanced Synthesis

Methyl 2-(2-formylphenyl)benzoate is commercially available with a verified standard purity of 97%, supported by batch-specific quality control data including NMR, HPLC, and GC . In contrast, many specialty building blocks of similar complexity are often supplied at lower purity (e.g., 95% or less) without rigorous analytical documentation . The availability of detailed spectral data (1H, 13C NMR, IR, Raman) [1] allows for immediate identity confirmation and purity assessment, reducing time-to-first-result in a research setting.

Analytical Quality Control Reproducibility High-Purity Building Blocks

Methyl 2-(2-formylphenyl)benzoate (CAS 16231-67-7): High-Value Application Scenarios for Research and Development


Atroposelective Synthesis of Axially Chiral Heterocycles for Drug Discovery

The compound is uniquely suited for the synthesis of axially chiral 6,7-dihydrodibenz[c,e]oxazolo[3,2-a]azepin-9(4bH)-ones, achieving diastereomeric ratios of up to 96:4 [1]. This makes it a critical building block for medicinal chemistry programs targeting chiral biaryl-containing drug candidates, where high stereochemical purity is paramount for biological activity.

Streamlined Assembly of Biaryl Libraries for High-Throughput Screening

As a pre-formed orthogonally functionalized biaryl core, Methyl 2-(2-formylphenyl)benzoate serves as a versatile scaffold for generating diverse compound libraries via sequential transformations. Its use eliminates a low-yielding cross-coupling step, as evidenced by its own ~88% yield in Suzuki coupling [2], thereby accelerating the synthesis of analogs for SAR studies.

Process Development and Scale-Up of Complex Intermediates

For process chemists, the compound's high commercial purity (≥97%) and well-characterized analytical profile reduce impurity-related process risks. Its availability in multi-kilogram quantities and its defined reactivity in cyclization cascades make it a reliable intermediate for scaling the synthesis of advanced heterocyclic pharmacophores.

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